N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide
Description
Properties
Molecular Formula |
C16H11N7O2S3 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |
InChI |
InChI=1S/C16H11N7O2S3/c1-8-13(25)18-14-23(21-8)11(6-26-14)17-12(24)7-27-15-19-20-16-22(15)9-4-2-3-5-10(9)28-16/h2-6H,7H2,1H3,(H,17,24) |
InChI Key |
CRHYKIRVBSOAAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CSC2=NC1=O)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thioamide Precursors
A thioamide derivative (e.g., 3-amino-6-methylthiazolo[3,2-b]triazin-7-one ) is prepared by reacting thiourea with a substituted triazine under acidic conditions.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Catalyst | Conc. HCl (0.5 eq) |
| Temperature | 80°C, 6 hours |
| Yield | 78–82% |
The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the electrophilic carbon of the triazine, followed by cyclodehydration.
Preparation of the Triazolobenzothiazole Thiol
The triazolo[3,4-b]benzothiazole-3-thiol moiety is synthesized through a two-step sequence.
Benzothiazole Formation
2-Aminobenzenethiol is condensed with cyanogen bromide in dimethylformamide (DMF) to form the benzothiazole backbone.
Reaction Conditions
Triazole Ring Closure
The intermediate is treated with hydrazine hydrate and carbon disulfide to form the triazole ring. Oxidation with H₂O₂ yields the thiol group.
Reaction Conditions
Acetamide Bridge Formation
The final step involves coupling the thiazolo-triazinone amine with the triazolobenzothiazole thiol via a chloroacetamide intermediate.
Chloroacetylation of the Thiazolo-Triazinone Amine
The amine is reacted with chloroacetyl chloride in a biphasic system (H₂O/CHCl₃) to form N-(6-methyl-7-oxo-7H-thiazolo[3,2-b][1,triazin-3-yl)chloroacetamide .
Reaction Conditions
Thiol-Displacement Reaction
The chloroacetamide intermediate undergoes nucleophilic substitution with the triazolobenzothiazole thiol in the presence of K₂CO₃ in acetone.
Reaction Conditions
Optimization Strategies
Catalytic Enhancements
The use of InCl₃/FeCl₃ as a dual catalyst system (from vanilla amide synthesis) improves the coupling efficiency by stabilizing the thiolate intermediate.
Comparative Yields
Solvent Effects
Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification. Biphasic systems (H₂O/CHCl₃) balance reactivity and workability.
Structural Validation
Post-synthetic analysis includes:
-
¹H/¹³C NMR : Confirms acetamide linkage (δ 4.2 ppm for CH₂S) and aromatic proton integration.
-
IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O) and 2550 cm⁻¹ (S-H, absent in final product).
Scalability and Industrial Feasibility
The biphasic chloroacetylation step (Section 4.1) is amenable to kilogram-scale production due to:
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The compound is synthesized through multi-step reactions involving cyclization and substitution processes. A representative synthesis pathway includes:
The final step achieves a yield of 68–72% under optimized conditions, with purity >95% confirmed by HPLC.
Functional Group Transformations
The acetamide and sulfanyl groups undergo targeted modifications:
Hydrolysis of Acetamide
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 12 hrs | Carboxylic acid derivative (free -COOH group) | 58% |
| Basic (NaOH, 60°C) | 2M NaOH, 6 hrs | Salt form (sodium carboxylate) | 63% |
Hydrolysis is reversible under acidic conditions but irreversible in basic media.
Nucleophilic Substitution at Sulfur
The sulfanyl group (-S-) participates in displacement reactions:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Primary amine | DMF, 100°C, 8 hrs | Sulfonamide derivative | Enhanced solubility in polar solvents |
| Thiol | EtOH, RT, 24 hrs | Disulfide-linked dimer | Prodrug development |
These reactions demonstrate the compound’s versatility in generating analogs for structure-activity studies.
Oxidation Reactions
The sulfur atom in the sulfanyl group is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Stability |
|---|---|---|---|
| H₂O₂ (30%) | CH₃CN, RT, 4 hrs | Sulfoxide (-SO-) | Stable at −20°C |
| mCPBA | CH₂Cl₂, 0°C, 2 hrs | Sulfone (-SO₂-) | Degrades above 40°C |
Oxidation to sulfone reduces biological activity by 90%, highlighting the critical role of the sulfanyl group.
Stability Under Stress Conditions
Thermogravimetric analysis (TGA) and accelerated stability studies reveal:
| Condition | Temperature/Time | Degradation | Key Observation |
|---|---|---|---|
| Thermal stress | 100°C, 24 hrs | <5% | Stable in solid state; decomposes in solution above 60°C |
| Oxidative stress (H₂O₂) | 40°C, 12 hrs | 22% | Sulfur oxidation predominates |
| Photolysis (UV) | 300 nm, 48 hrs | 18% | Ring-opening observed via LC-MS |
Stability is pH-dependent, with optimal retention (>90%) at pH 6–7.
Interaction with Biological Targets
While not strictly a chemical reaction, the compound’s reactivity with enzymes involves:
-
Hydrogen bonding between the acetamide carbonyl and acetylcholinesterase’s catalytic triad.
-
π-π stacking of benzothiazole with kinase ATP-binding pockets.
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antibacterial properties. For instance:
- Synthesis and Evaluation : A series of 7H-thiazolo[3,2-b]-1,2,4-triazin derivatives were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Compounds containing the thiazolo-triazine core showed superior antibacterial effects compared to standard antibiotics like ciprofloxacin .
- Mechanism of Action : The mechanism often involves inhibition of bacterial growth through interference with essential metabolic pathways.
Antitubercular Activity
The compound has also shown promise in the fight against tuberculosis:
- In Vitro Studies : Certain derivatives demonstrated significant activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) as low as 50 μg/mL. This suggests potential for developing new antitubercular agents .
Acetylcholinesterase Inhibition
The compound acts as an inhibitor of acetylcholinesterase, an enzyme critical for neurotransmitter regulation:
- Pharmacological Implications : By inhibiting this enzyme, the compound may enhance cholinergic transmission, which is beneficial in treating conditions like Alzheimer's disease.
Case Study 1: Synthesis and Characterization
A study focused on synthesizing novel derivatives of the thiazolo-triazine framework reported successful creation of compounds that exhibited broad-spectrum antibacterial activity. The synthesis involved multiple steps including microwave-assisted cyclization and characterization through techniques like NMR and X-ray diffraction .
Case Study 2: Antimicrobial Evaluation
Another research effort evaluated a range of thiazolo-triazine derivatives against various pathogens. The results indicated that compounds with specific substitutions exhibited enhanced antimicrobial properties compared to their simpler counterparts. This highlights the importance of structural diversity in developing effective antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Table 1: Key Attributes of Comparable Compounds
*Bioactivity inferred from structural analogs in and .
Analytical Characterization
Biological Activity
N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry. Its complex structure suggests potential biological activities that can be explored for therapeutic applications. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure
The molecular formula for this compound is , which indicates a complex heterocyclic structure that may contribute to its biological activities.
Antibacterial Activity
Research has shown that derivatives of thiazolo-triazine compounds exhibit broad-spectrum antibacterial properties . In vitro studies have demonstrated that the compound displays significant efficacy against various pathogenic bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli were notably low compared to standard antibiotics such as ciprofloxacin, indicating superior antibacterial potency .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| N-(6-methyl-7-oxo...) | 25 | Staphylococcus aureus |
| N-(6-methyl-7-oxo...) | 30 | Escherichia coli |
Anticancer Activity
The compound has also been evaluated for its anticancer properties . Studies have indicated that it exhibits antiproliferative effects against several cancer cell lines:
- The compound showed significant inhibition of cell growth in MCF-7 (breast cancer) and MDA-MB-231 cell lines with IC50 values lower than those of conventional chemotherapeutics .
The mechanism by which this compound exerts its biological effects appears to involve:
- Tubulin Polymerization Inhibition : The compound disrupts microtubule dynamics, which is crucial for cancer cell division.
- Enzyme Inhibition : It has shown inhibitory activity against tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are linked to cancer progression .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Antibacterial Efficacy : A comparative study demonstrated that derivatives of thiazolo-triazine compounds exhibited enhanced antibacterial activity against resistant strains of bacteria compared to standard treatments .
- Anticancer Research : In a study targeting breast cancer cell lines, the compound was found to induce apoptosis in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving thiazolo-triazinone intermediates. A common approach involves refluxing 6-aryl-substituted thiazolo-triazinone derivatives (10 mmol) with chloroacetyl derivatives (e.g., N-(chloroacetyl)morpholine) in acetone with potassium carbonate (50 mmol) and KI (1 mmol) as catalysts. Post-reaction, the solvent is evaporated, and the product is recrystallized from ethanol for purification. Structural confirmation is achieved using ^1H-NMR, ^13C-NMR, and ESI-MS .
Q. How can the structural integrity of this compound be validated during synthesis?
- Methodological Answer : Comprehensive characterization requires a combination of spectroscopic techniques:
- ^1H-NMR : To confirm hydrogen environments, particularly methyl and sulfanyl groups.
- ^13C-NMR : To verify carbonyl (C=O) and heterocyclic carbon signals.
- ESI-MS : For molecular ion peak alignment with theoretical mass.
- X-ray crystallography (if crystalline): To resolve bond lengths and angles, as demonstrated in analogous triazolo-thiadiazine structures .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer : Initial antimicrobial activity can be assessed using broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined after 24-hour incubation, with positive controls (e.g., ciprofloxacin) and solvent controls. Structural analogs have shown MICs in the range of 8–64 µg/mL, depending on substituent effects .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and energetically favorable pathways. For example, ICReDD’s integrated computational-experimental workflow uses Gaussian-based calculations to identify key intermediates and optimize reaction conditions (e.g., solvent choice, temperature), reducing trial-and-error experimentation .
Q. How to address contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, inoculum size) or substituent effects. A systematic approach includes:
- Meta-analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines).
- Structure-Activity Relationship (SAR) studies : Evaluate how methyl or sulfanyl groups modulate activity. For example, 6-methyl substitution in thiazolo-triazinones enhances lipophilicity, potentially improving membrane penetration .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer : Stability can be enhanced via:
- Salt formation : Reacting the free base with inorganic acids (e.g., HCl) to form crystalline salts, as shown for triazolo-thiadiazine carboxylic acid derivatives .
- Prodrug design : Introducing hydrolyzable groups (e.g., esters) to protect labile moieties (e.g., sulfanyl) until target site delivery .
Q. How to design experiments to elucidate the compound’s mechanism of action?
- Methodological Answer : Use a combination of:
- Molecular docking : Predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina.
- Enzyme inhibition assays : Measure IC50 values against purified targets.
- Transcriptomic profiling : RNA sequencing of treated bacterial cells to identify differentially expressed genes .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
